molecular formula C7H7BrFN B1400398 3-bromo-2-fluoro-N-methylaniline CAS No. 943830-86-2

3-bromo-2-fluoro-N-methylaniline

Cat. No. B1400398
CAS RN: 943830-86-2
M. Wt: 204.04 g/mol
InChI Key: POLVBFVHAHLHGH-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-N-methylaniline, also known as 3-BFM, is an organic compound belonging to the family of anilines. It is a colorless liquid with a pungent odor, and it is soluble in water, ethanol, and ether. 3-BFM is an important intermediate in the synthesis of organic compounds, and it is widely used in the pharmaceutical industry, as well as in the production of a variety of products. It is also used as a reagent in laboratory experiments.

Scientific Research Applications

Palladium-Catalyzed Synthesis and Optical Properties

A study by Rizwan et al. (2021) explored the Palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. These derivatives were examined for their non-linear optical properties, reactivity, and structural features using Density Functional Theory (DFT) calculations. Such research illustrates the use of bromo-fluoroaniline derivatives in synthesizing complex molecules with potential applications in materials science and optical technologies (Rizwan et al., 2021).

Continuous Synthesis in Modular Microreaction Systems

Xie et al. (2020) demonstrated the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a compound related to 3-bromo-2-fluoro-N-methylaniline, in a modular microreaction system. This study highlights the potential for efficient synthesis of bromo-fluoroaniline derivatives in industrial applications, particularly in the production of dyes and sensitive materials (Xie et al., 2020).

properties

IUPAC Name

3-bromo-2-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLVBFVHAHLHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2-fluoro-N-methylaniline

Synthesis routes and methods

Procedure details

Step 2 A suspension of N-(3-bromo-2-fluorophenyl)formamide (216 mg, 0.991 mmol) in THF (8 mL) was treated with borane dimethyl sulfide complex (2.0 M in THF, 1.486 mL, 2.97 mmol) and the resulting mixture was heated at reflux for 2 h. 1 M hydrochloric acid was added and the mixture was again heated at reflux for 1 h. The mixture was cooled to rt and concentrated and the residue was partitioned between NaHCO3 (aq) and EtOAc. The organic phase was washed with brine, dried and concentrated to provide 3-bromo-2-fluoro-N-methylaniline as a light yellow oil (60 mg, 30%). Mass spectrum m/z 204, 206 (M+H)+.
Name
N-(3-bromo-2-fluorophenyl)formamide
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.486 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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